1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have been widely studied due to their broad spectrum of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The cyclization involves the acetyl methyl group and the amide carbonyl giving rise to pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents at different positions. The core structure consists of a pyrimidine ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can vary widely depending on the substituents present on the molecule. For instance, heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their structure. For instance, some compounds in this class are solids at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Noguchi et al. (1988) detailed a one-step preparation method for the pyrido[3,4-d]pyrimidine ring system, offering a pathway for the synthesis of derivatives like 1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This synthesis involves a hydrogen shift and cycloaddition reaction, providing a framework for creating similar compounds (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Potential in Nucleoside Synthesis
- El‐Barbary, El‐Brollosy, Pedersen, & Nielsen (1995) explored the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This indicates the potential use of similar pyrimidine diones in creating modified nucleosides, which can have significant implications in medicinal chemistry (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Applications in Heterocyclic Chemistry
- Gelling & Wibberley (1969) discussed the syntheses and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones. This study highlights the versatility of pyrimidine diones in heterocyclic chemistry, laying the groundwork for the development of compounds like this compound (Gelling & Wibberley, 1969).
Development of Fused Heterocyclic Compounds
- Wang et al. (2016) described an efficient method for the synthesis of 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives. This suggests the utility of pyrimidine diones in the formation of complex fused heterocyclic structures, which can have diverse applications in pharmaceuticals and materials science (Wang, Wang, Xu, Gu, Meng, Li, Cai, & Rong, 2016).
Antimicrobial Research
- Vlasov et al. (2022) conducted synthesis and antimicrobial evaluation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. This showcases the potential of compounds like this compound in antimicrobial research, potentially leading to new antibiotics or antiseptics (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Mechanism of Action
Target of Action
Derivatives of pyrido[2,3-d]pyrimidines have been identified as inhibitors ofphosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s known that pi3k inhibitors prevent the activation of the pi3k/akt/mtor pathway, which is often overactive in many types of cancer cells . Protein tyrosine kinase inhibitors block the phosphorylation and activation of downstream signaling pathways involved in cell growth and division .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR and protein tyrosine kinase pathways . These pathways regulate various cellular processes, including cell cycle progression, growth, survival, and metabolism. Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where these pathways are often dysregulated .
Result of Action
By inhibiting key enzymes like pi3k and protein tyrosine kinases, the compound could potentially reduce cell proliferation and induce apoptosis, particularly in cancer cells .
Future Directions
Given the broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research will likely focus on synthesizing new derivatives and evaluating their biological activity.
Properties
IUPAC Name |
1,3,6-trimethyl-5-(2-phenylethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-11-20-16-14(17(23)22(3)18(24)21(16)2)15(12)19-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFOOGYONBEAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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